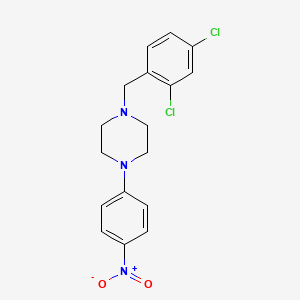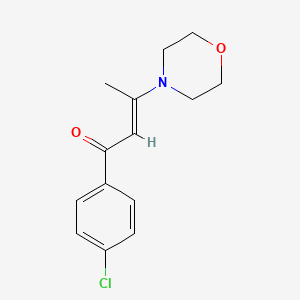![molecular formula C16H23NO B5207261 N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5207261.png)
N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine, also known as Methoxetamine (MXE), is a dissociative drug that is structurally similar to ketamine and phencyclidine (PCP). MXE was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, in recent years, MXE has gained attention in the scientific community for its potential use in research.
作用機序
MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine and PCP. MXE binds to the NMDA receptor and blocks the action of the neurotransmitter glutamate, which is involved in learning and memory. This results in a dissociative state characterized by altered perception, hallucinations, and a sense of detachment from reality.
Biochemical and Physiological Effects:
MXE has been shown to have a range of biochemical and physiological effects. In animal models, MXE has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its hallucinogenic effects. MXE has also been shown to increase heart rate and blood pressure, as well as cause respiratory depression and hypothermia.
実験室実験の利点と制限
One advantage of using MXE in lab experiments is its structural similarity to ketamine and PCP, which allows for direct comparison of the effects of these drugs on the brain and behavior. MXE is also relatively easy to synthesize and has a long shelf life, making it a cost-effective research tool.
However, there are also limitations to using MXE in lab experiments. MXE is a relatively new drug, and there is limited research on its long-term effects and potential toxicity. MXE is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
将来の方向性
There are several potential future directions for research on MXE. One area of interest is the development of new dissociative drugs with improved therapeutic potential, such as for the treatment of depression or anxiety. Another area of interest is the investigation of the long-term effects of MXE use on the brain and behavior, as well as the potential for addiction and withdrawal. Finally, there is a need for further research on the mechanisms of action of MXE and other dissociative drugs, which may lead to the development of new treatments for a range of neurological and psychiatric disorders.
Conclusion:
In conclusion, N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine, or N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-aminee, is a dissociative drug that has gained popularity as a recreational drug but also shows potential for use in scientific research. MXE acts as an NMDA receptor antagonist and has a range of biochemical and physiological effects. While there are advantages to using MXE in lab experiments, there are also limitations and potential risks associated with its use. Future research on MXE may lead to the development of new treatments for neurological and psychiatric disorders.
合成法
MXE is synthesized by the reaction of 3-methoxyphenylacetone with cyclohexanone in the presence of ammonium acetate and palladium on carbon. The reaction is carried out in a solvent such as ethanol or methanol and requires careful monitoring of the reaction temperature and pressure to ensure high yield and purity.
科学的研究の応用
MXE has shown potential in scientific research as a tool for studying the effects of dissociative drugs on the brain and behavior. MXE has been used in preclinical studies to investigate its effects on the glutamate system, which is involved in learning and memory. MXE has also been used to study the effects of dissociative drugs on social behavior and aggression in animal models.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-18-15-6-3-12(4-7-15)8-9-17-16-11-13-2-5-14(16)10-13/h3-4,6-7,13-14,16-17H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDHZRSBKWNOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5462094 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5207188.png)

![1-(3-fluorobenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5207206.png)
![2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B5207214.png)
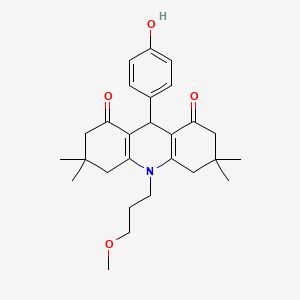
![N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)

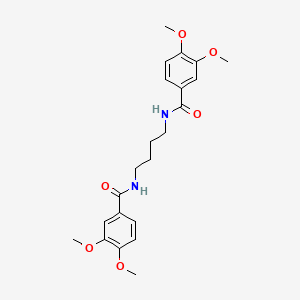
![1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5207246.png)
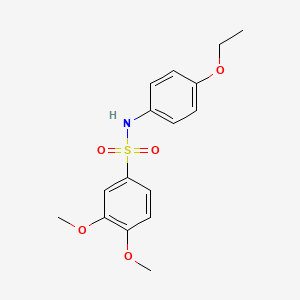
![4-bromo-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B5207256.png)
